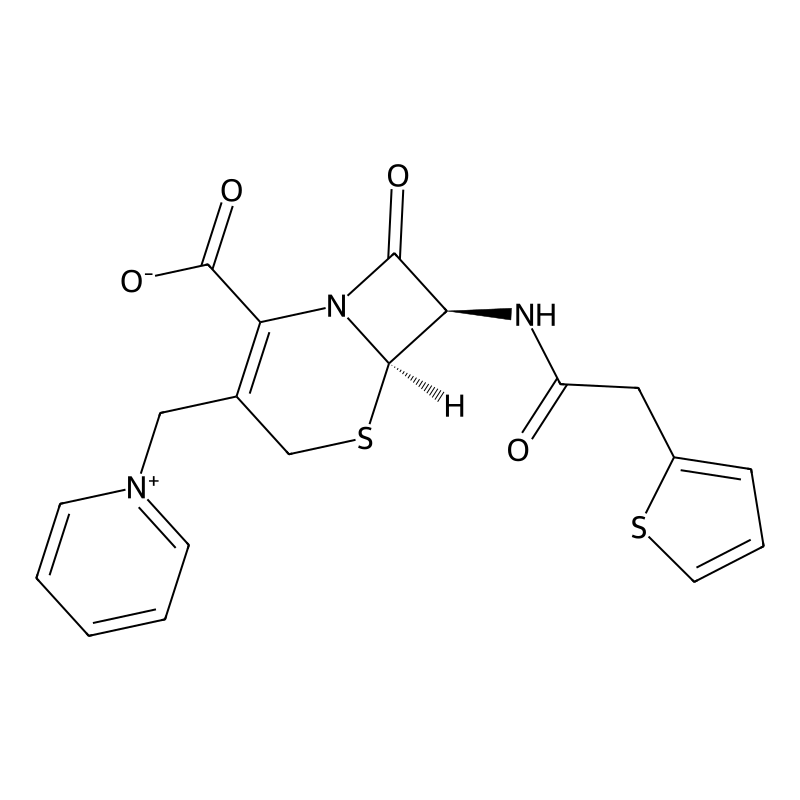

Cephaloridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

PRACTICALLY INSOL IN MOST ORG SOLVENTS

In water, >2.0X10+4 at 21 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Cephaloridine is a first-generation, semi-synthetic cephalosporin antibiotic characterized by a zwitterionic structure containing a pyridinium-1-ylmethyl group at the C-3 position . In industrial and laboratory procurement, it is primarily sourced not for therapeutic use, but as a critical reference standard for β-lactamase kinetic assays and a benchmark compound in in vitro nephrotoxicity and organic anion transporter (OAT) models [1]. Its high aqueous solubility (>20 g/L at 21 °C) and well-characterized susceptibility to enzymatic hydrolysis make it an indispensable baseline material for evaluating novel β-lactamase inhibitors and studying renal drug clearance mechanisms .

Substituting cephaloridine with other first-generation cephalosporins, such as cephalothin or cefazolin, fundamentally compromises assay integrity in two key domains. First, in β-lactamase profiling, cephaloridine exhibits near-universal susceptibility to hydrolysis, serving as the definitive baseline (Relative Hydrolysis Rate = 100) against which all other β-lactams are measured; substituting a more resistant analog obscures enzyme kinetic calculations [1]. Second, in toxicological screening, cephaloridine's unique lack of an efflux mechanism after OAT1/OAT3-mediated renal uptake causes specific intracellular accumulation and lipid peroxidation[2]. Cephalothin and cefazolin do not replicate this profound, localized nephrotoxic profile, rendering them invalid as positive controls for OAT-mediated proximal tubule toxicity. Furthermore, unlike cephalothin, cephaloridine lacks a 3-acetoxymethyl group, preventing confounding deacetylation by mammalian tissue esterases during complex in vitro assays [3].

References

- [1] Fu, K. P., and H. C. Neu. 'Beta-lactamase stability of HR 756, a novel cephalosporin, compared to that of cefuroxime and cefoxitin.' Antimicrobial Agents and Chemotherapy 14.3 (1978): 322-326.

- [2] Takeda, M., et al. 'Role of organic anion transporter 1 (OAT1) in cephaloridine (CER)-induced nephrotoxicity.' Kidney International 56.6 (1999): 2128-2136.

- [3] Yamana, T., and A. Tsuji. 'Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation.' Journal of Pharmaceutical Sciences 65.11 (1976): 1563-1574.

Benchmark Susceptibility for β-Lactamase Kinetic Profiling

In standardized β-lactamase characterization protocols, cephaloridine is utilized as the universal reference substrate due to its high susceptibility to enzymatic cleavage[1]. Studies evaluating novel cephalosporins or β-lactamase inhibitors assign cephaloridine a Relative Hydrolysis Rate (RHR) of 100. When compared head-to-head, alternative first-generation compounds like cephalothin demonstrate significantly lower and more variable hydrolysis rates depending on the specific enzyme class, making them unsuitable as a universal maximum-velocity baseline [1]. By utilizing cephaloridine, researchers ensure a standardized, uninhibited Vmax for accurate calculation of inhibitor Ki values.

| Evidence Dimension | Relative Hydrolysis Rate (RHR) by β-lactamases |

| Target Compound Data | Cephaloridine (RHR = 100, established universal baseline) |

| Comparator Or Baseline | Cephalothin / other cephalosporins (RHR < 100, variable resistance) |

| Quantified Difference | Cephaloridine provides the standardized 100% maximum hydrolysis baseline. |

| Conditions | Spectrophotometric β-lactamase kinetic assays measuring optical density decrease at 255 nm. |

Procurement of cephaloridine is essential for laboratories requiring a standardized, highly susceptible positive control to accurately quantify β-lactamase activity and test new enzyme inhibitors.

Specificity as a Positive Control for OAT1-Mediated Nephrotoxicity

Cephaloridine is the established prototype compound for inducing and studying OAT1-mediated nephrotoxicity [1]. In stably transfected proximal tubule cell lines (e.g., S3 rOAT1), cephaloridine demonstrates high-affinity cellular uptake via OAT1, leading to a highly significant, quantifiable decrease in cell viability and a concurrent increase in lipid peroxidation compared to non-transfected control cells[1]. Other cephalosporins like cefaclor or cephalothin either interact strongly with different transporters (like PEPT2) or fail to accumulate to the same toxic threshold because they do not share cephaloridine's specific imbalance of OAT-mediated influx without sufficient efflux.

| Evidence Dimension | OAT1-dependent cellular toxicity and lipid peroxidation |

| Target Compound Data | Cephaloridine (Induces severe, measurable OAT1-dependent cytotoxicity) |

| Comparator Or Baseline | Cephalothin / Cefaclor (Lower specific OAT1-driven accumulation and toxicity) |

| Quantified Difference | Cephaloridine uniquely isolates OAT1-mediated intracellular accumulation and subsequent oxidative stress. |

| Conditions | In vitro proximal tubule (S3) cell lines stably expressing rOAT1 vs. wild-type controls. |

Toxicologists must select cephaloridine over other cephalosporins to ensure a robust, reproducible positive control when screening new drug candidates for potential OAT1-mediated renal toxicity.

Absence of Esterase-Mediated Deacetylation in Metabolic Assays

A critical structural differentiator for cephaloridine is its 3-pyridinium-1-ylmethyl group, which contrasts with the 3-acetoxymethyl group found on cephalothin [1]. In tissue homogenates or complex in vitro models containing mammalian esterases, cephalothin is rapidly deacetylated to a less active desacetyl metabolite. Cephaloridine is structurally immune to this specific esterase-driven degradation pathway [1]. This chemical stability ensures that any observed degradation or activity loss in complex biological matrices is attributable to β-lactamase activity or primary renal clearance mechanisms, rather than confounding background esterase hydrolysis.

| Evidence Dimension | Susceptibility to mammalian tissue esterases |

| Target Compound Data | Cephaloridine (0% esterase-mediated deacetylation due to pyridinium side chain) |

| Comparator Or Baseline | Cephalothin (Rapidly deacetylated to desacetylcephalothin) |

| Quantified Difference | Complete elimination of the deacetylation degradation pathway. |

| Conditions | In vitro assays utilizing tissue homogenates or serum containing active esterases. |

For researchers conducting complex pharmacokinetic or tissue-based assays, cephaloridine provides a stable baseline free from the confounding variable of rapid esterase metabolism that plagues cephalothin.

High Aqueous Solubility for Concentrated Stock Formulations

The zwitterionic nature of cephaloridine imparts excellent aqueous solubility, a critical parameter for preparing highly concentrated stock solutions for high-throughput screening or microbiological assays. Cephaloridine achieves an aqueous solubility of >20 g/L at 21 °C . This allows for the formulation of stable, high-concentration aqueous stocks without the need for organic co-solvents (like DMSO) that might otherwise interfere with sensitive enzyme kinetics or live-cell transporter assays.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Cephaloridine (>20 g/L at 21 °C) |

| Comparator Or Baseline | Lipophilic β-lactams (Require organic co-solvents for high-concentration stocks) |

| Quantified Difference | Enables >20 mg/mL purely aqueous stock solutions. |

| Conditions | Standard laboratory preparation at room temperature (21 °C). |

The ability to prepare highly concentrated, purely aqueous stock solutions simplifies assay formulation and prevents solvent-induced artifacts in sensitive cellular or enzymatic models.

β-Lactamase Inhibitor Screening

Due to its universal designation as the RHR = 100 baseline, cephaloridine is the required substrate for quantifying the Vmax of newly isolated β-lactamases and calculating the exact inhibitory constants (Ki) of novel β-lactamase inhibitors [1].

Renal Transporter (OAT1/OAT3) Drug-Drug Interaction Assays

Cephaloridine's specific, high-affinity uptake and subsequent cytotoxicity make it the premier positive control for evaluating whether new pharmaceutical candidates inhibit OAT1/OAT3-mediated renal clearance [2].

In Vitro Nephrotoxicity Modeling

As the prototype cephalosporin for inducing proximal tubule lipid peroxidation, cephaloridine is utilized to validate the sensitivity of novel kidney-on-a-chip or 3D renal organoid models to drug-induced kidney injury (DIKI)[2].

Mammalian Tissue Homogenate Pharmacokinetics

Because it lacks an ester linkage, cephaloridine is utilized as a metabolically stable beta-lactam control in complex tissue or serum assays where background esterase activity would rapidly degrade acetoxy-bearing comparators like cephalothin [3].

References

- [1] Fu, K. P., and H. C. Neu. 'Beta-lactamase stability of HR 756, a novel cephalosporin, compared to that of cefuroxime and cefoxitin.' Antimicrobial Agents and Chemotherapy 14.3 (1978): 322-326.

- [2] Takeda, M., et al. 'Role of organic anion transporter 1 (OAT1) in cephaloridine (CER)-induced nephrotoxicity.' Kidney International 56.6 (1999): 2128-2136.

- [3] Yamana, T., and A. Tsuji. 'Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation.' Journal of Pharmaceutical Sciences 65.11 (1976): 1563-1574.

Purity

Color/Form

WHITE TO OFF-WHITE, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

LogP

LogP = -1.70 at pH = 2

Appearance

Storage

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

GENERAL RANGE OF ACTIVITY & ANTIBACTERIAL SPECTRUM OF CEPHALORIDINE CLOSELY APPROX THAT OF CEPHALOTHIN, ALTHOUGH SOME STRAINS OF E COLI MAY BE SOMEWHAT MORE SENSITIVE TO FORMER. IT ALSO APPEARS TO BE MORE ACTIVE THAN CEPHALOTHIN AGAINST CL PERFRINGENS (WELCHII). MYCOBACTERIUM FORTUITUM IS SENSITIVE TO CEPHALORIDINE...

CEPHALORIDINE...GIVEN PARENTERALLY & SUBCONJUNCTIVALLY TO TREAT INTRAOCULAR INFECTIONS & MAY BE ADMIN TOPICALLY & SUBCONJUNCTIVALLY TO TREAT CORNEAL ULCERS.

CEPHALORIDINE IS EFFECTIVE IN THERAPY OF BRONCHITIS DUE TO H INFLUENZAE, BUT OTHER AGENTS OFTEN PRODUCE BETTER RESULTS, THIS DRUG HAS ALSO BEEN FOUND USEFUL WHEN EMPLOYED AS AEROSOL IN PATIENT WITH PURULENT BRONCHITIS.

For more Therapeutic Uses (Complete) data for CEPHALORIDINE (10 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01D - Other beta-lactam antibacterials

J01DB - First-generation cephalosporins

J01DB02 - Cefaloridine

Mechanism of Action

Cephaloglycin and cephaloridine are acutely toxic to the proximal renal tubule, in part because of their cellular uptake by a contraluminal anionic secretory carrier and in part through their intracellular attack on the mitochondrial transport and oxidation of tricarboxylic acid (TCA) cycle anionic substrates. Preliminary studies with cephaloglycin have provided evidence of a role of fatty acid (FA) metabolism in its nephrotoxicity, and work with cephaloridine has shown it to be a potent inhibitor of renal tubular cell and mitochondrial carnitine (Carn) transport.

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

.../CEPHALORIDINE/ POORLY ABSORBED FROM GI TRACT. PEAK PLASMA CONCN ARE REACHED ABOUT 30 MIN AFTER DRUG IS INJECTED; 10 TO 20% OF PLASMA CEPHALORIDINE IS BOUND TO PROTEIN.

IM INJECTIONS OF 0.5 & 1 G YIELD PEAK PLASMA CONCN OF 15 & 30 UG/ML, RESPECTIVELY. APPROX 75% OF GIVEN DOSE IS EXCRETED IN URINE, MAINLY BY GLOMERULAR FILTRATION. CEPHALORIDINE ACCUM IN BLOOD OF PATIENTS WITH DECR RENAL FUNCTION, & IN AZOTEMIC PATIENTS PLASMA CONCN ARE VERY HIGH...

PLACENTAL DRUG TRANSFER- CEPHALORIDINE: TIME TO APPEAR IN FETUS 30 MIN; TIME TO FETAL/MATERNAL CONCN EQUIL 5 HR. /FROM TABLE/

.../CEPHALORIDINE/ READILY PENETRATE NORMAL EYE FOLLOWING SYSTEMIC OR SUBCONJUNCTIVAL ADMIN...

...CEPHALORIDINE...SHOWN...TO PENETRATE INTO BONE TO VERY LIMITED EXTENT AFTER SC OR ORAL DOSES TO RATS. RATIOS OF BONE TO SERUM CONCN AVG...1:7 FOR CEPHALORIDINE...DURING 0.25-4 HR AFTER DOSING.

Wikipedia

Drug Warnings

WHILE CEPHALORIDINE PRODUCES LESS IRRITATION /THAN CEPHALOTHIN/, ITS NEPHROTOXICITY OUTWEIGHS THIS ADVANTAGE.

IN 48-HR HUMAN INFANTS...CEPHALORIDINE...HAVE VERY LONG PLASMA T/2, & TOXIC CONCN ARE REACHED WHEN DOSES ARE LOWERED CONSIDERABLY.

CEPHALORIDINE IS INJECTED EITHER IM OR IV. ... SINCE OTHER, LESS TOXIC CEPHALOSPORINS ARE AVAIL, THERE IS NO REASON TO RECOMMEND THIS PREPN.

For more Drug Warnings (Complete) data for CEPHALORIDINE (7 total), please visit the HSDB record page.

Biological Half Life

/IN RATS/ RATIOS OF BONE TO SERUM CONCN AVG...1:7 FOR CEPHALORIDINE...DURING 0.25-4 HR AFTER /ORAL OR SC/ DOSING. DESPITE DIFFERENCES IN CONCN, T/2 IN BONE & SERUM WERE SIMILAR.

Methods of Manufacturing

AQ MIXT OF CEPHALOTHIN, THIOCYANATE, PYRIDINE, & PHOSPHORIC ACID IS HEATED FOR SEVERAL HR. ON COOLING, DILUTING WITH WATER, & ADJUSTING PH WITH MINERAL ACID, CEPHALORIDINE THIOCYANATE SALT PRECIPITATES WHICH IS PURIFIED & CONVERTED TO CEPHALORIDINE BY PH ADJUSTMENT OR BY INTERACTION WITH ION-EXCHANGE RESIN.

Cefalotin + pyridine (deacetylation)

General Manufacturing Information

Because of its renal toxicity and the development of newer and more active synthetic cephalosporins, cephaloridine's use is declining.

This agent in no longer available in the US.

Interactions

CEPHALORIDINE SEEMS TO HAVE GREATEST POTENTIAL FOR NEPHROTOXICITY.../IT SHOULD NOT/ BE USED WITH GENTAMICIN /OR OTHER AMINOGLYCOSIDES, AMIKACIN, NEOMYCIN, PAROMOMYCIN & TOBRAMYCIN/ UNLESS LIFE-THREATENING CONDITION EXISTS /MAY INCR NEPHROTOXICITY/.

CEPHALORIDINE NEPHROTOXICITY IS ENHANCED BY CONCURRENT FUROSEMIDE ADMIN. SUCH THERAPY SHOULD BE AVOIDED IN PATIENTS WHO HAVE EVEN MILD PREEXISTING RENAL DISEASE.

...CEPHALOSPORINS...MAY BE AFFECTED BY CONCURRENT USE OF PROBENECID OR SULFINPYRAZONE. DIMINISHED TUBULAR SECRETION OF...WEAK ACIDS COULD RESULT IN HIGHER & MORE SUSTAINED SERUM LEVELS & HENCE, INTENSIFICATION OF DRUG ACTIVITY. /CEPHALOSPORINS/

Groups of ten male rats were treated with a high challenge dose of cephaloridine (3750 mg/kg), with methylprednisolone (100 mg/kg) or with cephaloridine and methylprednisolone by single sc injection. A control group received the injection vehicles only. Urine was collected from all animals daily over 18-hr collection periods, up to 96 hr after treatment. Blood was collected at 24, 48, 72 and 96 hr after treatment. At necropsy, kidneys were weighed, processed and examined histopathologically. Results show that methylprednisolone significantly ameliorated the nephrotoxicity of the challenge dose of cephaloridine. Cephaloridine-only treated rats had severe toxic nephrosis characterized by acute tubular necrosis, and elevated blood urea and creatinine. by contrast, the majority of cephaloridine plus methylprednisolone treated rats had only a slight or moderate toxic nephrosis, and had lower blood urea and creatinine levels compared with rats treated with cephaloridine only, indicating preservation of kidney function. Interestingly, rats treated with cephaloridine and methylprednisolone had higher urinary enzymes ... as well as protein and glucose, compared with rats treated with cephaloridine only. this is taken to indicate that rats treated with cephaloridine only had such marked kidney damage and necrosis that the population of cells able to produce these marker enzymes was significantly and rapidly depleted, but the protection afforded by methylprednisolone allowed cephaloridine plus methylprednisolone treated rats to sustain urinary enzyme output. Effects on urinary glucose and other parameters ... demonstrate interactions between glucocorticoid pharmacology and cephaloridine nephrotoxicity.

Stability Shelf Life

Dates

Perturbing the general base residue Glu166 in the active site of class A β-lactamase leads to enhanced carbapenem binding and acylation

Xuehua Pan, Wai-Ting Wong, Yunjiao He, Yongwen Jiang, Yanxiang ZhaoPMID: 25020031 DOI: 10.1021/bi401609h

Abstract

Most class A β-lactamases cannot hydrolyze carbapenem antibiotics effectively. The molecular mechanism of this catalytic inefficiency has been attributed to the unique stereochemistry of carbapenems, including their 6-α-hydroxyethyl side chain and the transition between two tautomeric states when bound at the active site. Previous studies have shown that the 6-α-hydroxyethyl side chain of carbapenems can interfere with catalysis by forming hydrogen bonds with the deacylation water molecule to reduce its nucleophilicity. Here our studies of a class A noncarbapenemase PenP demonstrate that substituting the general base residue Glu166 with Ser or other residues leads to a significant enhancement of the acylation kinetics by ∼100-500 times toward carbapenems like meropenem. The structures of PenP and Glu166Ser both in apo form and in complex with meropenem reveal that Glu166 is critical for the formation of a hydrogen bonding network within the active site that locks Asn170 in an orientation to impose steric clash with the 6-α-hydroxyethyl side chain of meropenem. The Glu166Ser substitution weakens this network and enables Asn170 to adopt an alternative conformation to avoid steric clash and accommodate faster acylation kinetics. Furthermore, the weakened hydrogen bonding network caused by the Glu166Ser substitution allows the 6-α-hydroxyethyl moiety to adopt a catalytically favorable orientation as seen in class A carbapenemases. In summary, our data identify a previously unreported role of the universally conserved general base residue Glu166 in impeding the proper binding of carbapenems by restricting their 6-α-hydroxyethyl group.Protective effect of an intrinsic antioxidant, HMH (5-hydroxy-1-methylhydantoin; NZ-419), against cellular damage of kidney tubules

Kazuharu Ienaga, Chan Hum Park, Takako YokozawaPMID: 22749566 DOI: 10.1016/j.etp.2012.05.001

Abstract

HMH (5-hydroxy-1-methylhydantoin; NZ-419) is a mammalian creatinine metabolite and an intrinsic antioxidant. HMH prevents the progression of chronic kidney disease in rats when a sufficient amount is taken orally. We assessed whether intrinsic and higher levels of HMH could protect tubular epithelial cells, LLC-PK(1) cells, against known cellular damage caused by xenobiotics, such as cisplatin and cephaloridine, or by hypoxia/reoxygenation treatment. Both cell damage and peroxidation, monitored as the leakage of lactate dehydrogenase (LDH) and malondialdehyde (MDA), respectively, from cells into the media, were inhibited by HMH in a concentration-dependent manner. The minimum effective concentration of HMH (2.5 μM) seemed to be too low for HMH to only be a direct hydroxyl radical scavenger. Additional antioxidant effect(s) inhibiting reactive oxygen species generation and/or modulating signal transduction pathways were suggested. The possibility that intrinsic HMH could be a protectant for the kidney was indicated. At the same time, for sufficient inhibition, higher concentrations than intrinsic HMH concentrations may be necessary. Patterns of efficacies of HMH on LDH and MDA against different kinds of cellular damage were compared with our reported data on those of corresponding, naturally occurring antioxidants. A common and specific inhibitory mechanism as well as common target(s) in kidney injuries were indicated.Kidney injury molecule-1 expression in rat proximal tubule after treatment with segment-specific nephrotoxicants: a tool for early screening of potential kidney toxicity

Arianna Chiusolo, Rossella Defazio, Edoardo Zanetti, Michele Mongillo, Nadia Mori, Patrizia Cristofori, Andrea TrevisanPMID: 20305092 DOI: 10.1177/0192623310362244

Abstract

Dose-response expression of kidney injury molecule-1 (KIM-1) gene in kidney cortex and its correlation with morphology and traditional biomarkers of nephrotoxicity (plasma creatinine and blood urea nitrogen, BUN) or segment-specific marker of proximal tubule injury (kidney glutamine synthetase, GSK) were studied in male rats treated with proximal tubule segment-specific nephrotoxicants. These included hexachloro-1:3-butadiene (HCBD, S(3) segment-specific), potassium dichromate (chromate, S(1)-S(2) segment-specific), and cephaloridine (Cph, S(2) segment-specific). Rats were treated with a single intraperitoneal (ip) injection of HCBD 25, 50, and 100 mg/kg, subcutaneous (sc) injection of chromate 8, 12.5, and 25 mg/kg; or ip injection of Cph 250, 500, and 1,000 mg/kg. KIM-1 gene showed a dose-dependent up-regulation induced by all segment-specific nephrotoxicants. Interestingly, magnitude of the up-regulation reflected the severity of microscopic tubular changes (degeneration, necrosis, and regeneration). Even low-severity microscopic observations were evidenced by significant gene expression changes. Furthermore, KIM-1 showed significant up-regulation even in the absence of morphological changes. In contrast, traditional and specific markers demonstrated low sensitivity or specificity. In conclusion, this study suggested KIM-1 as a sensitive molecular marker of different levels of tubular injury, and it is likely to represent a potential tool for early screening of nephrotoxicants.Carnitine/organic cation transporter OCTN2 (Slc22a5) is responsible for renal secretion of cephaloridine in mice

Takashi Kano, Yukio Kato, Kimihiro Ito, Takuo Ogihara, Yoshiyuki Kubo, Akira TsujiPMID: 19220985 DOI: 10.1124/dmd.108.025015

Abstract

Carnitine/organic cation transporter (OCTN) 2 (SLC22A5) plays a pivotal role in renal tubular reabsorption of carnitine, a vitamin-like compound, on apical membranes of proximal tubules, but its role in relation to therapeutic drugs remains to be clarified. The purpose of the present study was to elucidate the involvement of OCTN2 in renal disposition of a beta-lactam antibiotic, cephaloridine (CER), based on experiments with juvenile visceral steatosis (jvs) mice, which have a functional deficiency of the octn2 gene. Renal clearance of CER during constant intravenous infusion in wild-type mice was much higher than could be accounted for by glomerular filtration, but was decreased by increasing the infusion rate with minimal change in kidney-to-plasma concentration ratio, suggesting the existence of saturable transport mechanism(s) across the apical membranes. The plasma concentration profile and kidney-to-plasma concentration ratio after intravenous injection in jvs mice were higher than those in wild-type mice, whereas renal clearance in jvs mice was much lower than that in wild-type mice and could be accounted for by glomerular filtration. Uptake of CER by mouse OCTN2 was shown in Xenopus laevis oocytes expressing mouse OCTN2. The CER transport by OCTN2 exhibited saturation with K(m) of approximately 3 mM, which is similar to the renal CER concentration exhibiting saturation in renal clearance in vivo. The OCTN2-mediated CER transport was inhibited by carnitine and independent of Na(+) replacement in the medium. These results show OCTN2 on apical membranes of proximal tubules plays a major role in renal secretion of CER in mice.L-type fatty acid binding protein transgenic mouse as a novel tool to explore cytotoxicity to renal proximal tubules

Kazuo Nakamura, Kimihiro Ito, Yukio Kato, Takeshi Sugaya, Yoshiyuki Kubo, Akira TsujiPMID: 18762714 DOI: 10.2133/dmpk.23.271

Abstract

A novel biomarker of renal dysfunction, liver-type fatty acid binding protein (L-FABP), which is expressed in human proximal tubules, binds to lipid peroxidation products during renal injury and is excreted into the urine. Here, we examined the usefulness of human L-FABP transgenic (Tg) mice as a tool to explore nephrotoxicity, employing two model drugs, cephaloridine and cisplatin, which are taken up by renal tubules via organic anion and cation transporters, respectively. Urinary excretion of L-FABP increased after administration of cephaloridine in most of the Tg mice, whereas glomerular filtration markers such as blood-urea-nitrogen (BUN) and plasma creatinine (CRE) were almost unchanged. Thus, L-FABP is a highly sensitive detector of the nephrotoxicity of cephaloridine. Urinary excretion of L-FABP in the Tg mice also increased after administration of cisplatin, and this increase was reduced by coadministration of cimetidine. Both BUN and CRE also increased after the cisplatin treatment, but these parameters were minimally affected by coadministration of cimetidine, suggesting that cimetidine reduces cisplatin-induced renal tubular toxicity with only a minimal effect on the glomerulus. These results indicate that the L-FABP Tg mouse should be a useful drug screening system to evaluate specifically the toxicity of transporter substrates to renal tubules.Quantitative structure activity relationship for inhibition of human organic cation/carnitine transporter

Lei Diao, Sean Ekins, James E PolliPMID: 20831193 DOI: 10.1021/mp100226q

Abstract

Organic cation/carnitine transporter (OCTN2; SLC22A5) is an important transporter for L-carnitine homeostasis, but can be inhibited by drugs, which may cause L-carnitine deficiency and possibly other OCTN2-mediated drug-drug interactions. One objective was to develop a quantitative structure-activity relationship (QSAR) of OCTN2 inhibitors, in order to predict and identify other potential OCTN2 inhibitors and infer potential clinical interactions. A second objective was to assess two high renal clearance drugs that interact with OCTN2 in vitro (cetirizine and cephaloridine) for possible OCTN2-mediated drug-drug interactions. Using previously generated in vitro data of 22 drugs, a 3D quantitative pharmacophore model and a Bayesian machine learning model were developed. The four pharmacophore features include two hydrophobic groups, one hydrogen-bond acceptor, and one positive ionizable center. The Bayesian machine learning model was developed using simple interpretable descriptors and function class fingerprints of maximum diameter 6 (FCFP_6). An external test set of 27 molecules, including 15 newly identified OCTN2 inhibitors, and a literature test set of 22 molecules were used to validate both models. The computational models afforded good capability to identify structurally diverse OCTN2 inhibitors, providing a valuable tool to predict new inhibitors efficiently. Inhibition results confirmed our previously observed association between rhabdomyolysis and C(max)/K(i) ratio. The two high renal clearance drugs cetirizine and cephaloridine were found not to be OCTN2 substrates, and their diminished elimination by other drugs is concluded not to be mediated by OCTN2.OmpA is the principal nonspecific slow porin of Acinetobacter baumannii

Etsuko Sugawara, Hiroshi NikaidoPMID: 22636785 DOI: 10.1128/JB.00435-12

Abstract

Acinetobacter species show high levels of intrinsic resistance to many antibiotics. The major protein species in the outer membrane of Acinetobacter baumannii does not belong to the high-permeability trimeric porin family, which includes Escherichia coli OmpF/OmpC, and instead is a close homolog of E. coli OmpA and Pseudomonas aeruginosa OprF. We characterized the pore-forming function of this OmpA homolog, OmpA(Ab), by a reconstitution assay. OmpA(Ab) produced very low pore-forming activity, about 70-fold lower than that of OmpF and an activity similar to that of E. coli OmpA and P. aeruginosa OprF. The pore size of the OmpA(Ab) channel was similar to that of OprF, i.e., about 2 nm in diameter. The low permeability of OmpA(Ab) is not due to the inactivation of this protein during purification, because the permeability of the whole A. baumannii outer membrane was also very low. Furthermore, the outer membrane permeability to cephalothin and cephaloridine, measured in intact cells, was about 100-fold lower than that of E. coli K-12. The permeability of cephalothin and cephaloridine in A. baumannii was decreased 2- to 3-fold when the ompA(Ab) gene was deleted. These results show that OmpA(Ab) is the major nonspecific channel in A. baumannii. The low permeability of this porin, together with the presence of constitutive β-lactamases and multidrug efflux pumps, such as AdeABC and AdeIJK, appears to be essential for the high levels of intrinsic resistance to a number of antibiotics.Kinetic behavior of the major multidrug efflux pump AcrB of Escherichia coli

Keiji Nagano, Hiroshi NikaidoPMID: 19307562 DOI: 10.1073/pnas.0901695106

Abstract

Multidrug efflux transporters, especially those that belong to the resistance-nodulation-division (RND) family, often show very broad substrate specificity and play a major role both in the intrinsic antibiotic resistance and, with increased levels of expression, in the elevated resistance of Gram-negative bacteria. However, it has not been possible to determine the kinetic behavior of these important pumps so far. This is partly because these pumps form a tripartite complex traversing both the cytoplasmic and outer membranes, with an outer membrane channel and a periplasmic adaptor protein, and it is uncertain if the behavior of an isolated component protein reflects that of the protein in this multiprotein complex. Here we use intact cells of Escherichia coli containing the intact multiprotein complex AcrB-AcrA-TolC, and measure the kinetic constants for various cephalosporins, by assessing the periplasmic concentration of the drug from their rate of hydrolysis by periplasmic beta-lactamase and the rate of efflux as the difference between the influx rate and the hydrolysis rate. Nitrocefin efflux showed a K(m) of about 5 microM with little sign of cooperativity. For other compounds (cephalothin, cefamandole, and cephaloridine) that showed lower affinity to the pump, however, kinetics showed strong positive cooperativity, which is consistent with the rotating catalysis model of this trimeric pump. For the very hydrophilic cefazolin there was little sign of efflux.Upregulation of inflammatory gene transcripts in periosteum of chronic migraineurs: Implications for extracranial origin of headache

Carlton J Perry, Pamela Blake, Catherine Buettner, Efstathios Papavassiliou, Aaron J Schain, Manoj K Bhasin, Rami BursteinPMID: 27091721 DOI: 10.1002/ana.24665

Abstract

Chronic migraine (CM) is often associated with chronic tenderness of pericranial muscles. A distinct increase in muscle tenderness prior to onset of occipital headache that eventually progresses into a full-blown migraine attack is common. This experience raises the possibility that some CM attacks originate outside the cranium. The objective of this study was to determine whether there are extracranial pathophysiologies in these headaches.We biopsied and measured the expression of gene transcripts (mRNA) encoding proteins that play roles in immune and inflammatory responses in affected (ie, where the head hurts) calvarial periosteum of (1) patients whose CMs are associated with muscle tenderness and (2) patients with no history of headache.

Expression of proinflammatory genes (eg, CCL8, TLR2) in the calvarial periosteum significantly increased in CM patients attesting to muscle tenderness, whereas expression of genes that suppress inflammation and immune cell differentiation (eg, IL10RA, CSF1R) decreased.

Because the upregulated genes were linked to activation of white blood cells, production of cytokines, and inhibition of NF-κB, and the downregulated genes were linked to prevention of macrophage activation and cell lysis, we suggest that the molecular environment surrounding periosteal pain fibers is inflamed and in turn activates trigeminovascular nociceptors that reach the affected periosteum through suture branches of intracranial meningeal nociceptors and/or somatic branches of the occipital nerve. This study provides the first set of evidence for localized extracranial pathophysiology in CM. Ann Neurol 2016;79:1000-1013.

Penicillin sulfone inhibitors of class D beta-lactamases

Sarah M Drawz, Christopher R Bethel, Venkata R Doppalapudi, Anjaneyulu Sheri, Sundar Ram Reddy Pagadala, Andrea M Hujer, Marion J Skalweit, Vernon E Anderson, Shu G Chen, John D Buynak, Robert A BonomoPMID: 20086146 DOI: 10.1128/AAC.00743-09

Abstract

OXA beta-lactamases are largely responsible for beta-lactam resistance in Acinetobacter spp. and Pseudomonas aeruginosa, two of the most difficult-to-treat nosocomial pathogens. In general, the beta-lactamase inhibitors used in clinical practice (clavulanic acid, sulbactam, and tazobactam) demonstrate poor activity against class D beta-lactamases. To overcome this challenge, we explored the abilities of beta-lactamase inhibitors of the C-2- and C-3-substituted penicillin and cephalosporin sulfone families against OXA-1, extended-spectrum (OXA-10, OXA-14, and OXA-17), and carbapenemase-type (OXA-24/40) class D beta-lactamases. Three C-2-substituted penicillin sulfone compounds (JDB/LN-1-255, JDB/LN-III-26, and JDB/ASR-II-292) showed low K(i) values for the OXA-1 beta-lactamase (0.70 +/- 0.14 --> 1.60 +/- 0.30 microM) and demonstrated significant K(i) improvements compared to the C-3-substituted cephalosporin sulfone (JDB/DVR-II-214), tazobactam, and clavulanic acid. The C-2-substituted penicillin sulfones JDB/ASR-II-292 and JDB/LN-1-255 also demonstrated low K(i)s for the OXA-10, -14, -17, and -24/40 beta-lactamases (0.20 +/- 0.04 --> 17 +/- 4 microM). Furthermore, JDB/LN-1-255 displayed stoichiometric inactivation of OXA-1 (the turnover number, i.e., the partitioning of the initial enzyme inhibitor complex between hydrolysis and enzyme inactivation [t(n)] = 0) and t(n)s ranging from 5 to 8 for the other OXA enzymes. Using mass spectroscopy to study the intermediates in the inactivation pathway, we determined that JDB/LN-1-255 inhibited OXA beta-lactamases by forming covalent adducts that do not fragment. On the basis of the substrate and inhibitor kinetics of OXA-1, we constructed a model showing that the C-3 carboxylate of JDB/LN-1-255 interacts with Ser115 and Thr213, the R-2 group at C-2 fits between the space created by the long B9 and B10 beta strands, and stabilizing hydrophobic interactions are formed between the pyridyl ring of JDB/LN-1-255 and Val116 and Leu161. By exploiting conserved structural and mechanistic features, JDB/LN-1-255 is a promising lead compound in the quest for effective inhibitors of OXA-type beta-lactamases.Explore Compound Types